molecular formula C22H23N5O4 B2585594 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-42-8

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2585594
CAS No.: 946311-42-8
M. Wt: 421.457
InChI Key: XTQSLTGCTPRZRV-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective inhibitor of the protein kinase DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). Research into this compound is primarily focused on its utility as a chemical probe to elucidate the role of DYRK1A in neurodevelopmental processes and neurodegenerative pathways . Its mechanism of action involves competitive binding at the ATP-binding site of DYRK1A, thereby modulating its phosphorylation activity on key substrates. This inhibition is of significant interest for investigating the molecular underpinnings of cognitive disorders, as DYRK1A is a crucial regulator of neuronal differentiation and brain development. Furthermore, studies highlight its application in exploring potential therapeutic strategies for Alzheimer's disease, given that DYRK1A phosphorylates proteins like tau and amyloid precursor protein (APP) , which are central to disease pathology. The compound's high selectivity profile makes it an invaluable tool for dissecting DYRK1A-specific signaling cascades in cell-based and biochemical assays, without the confounding off-target effects associated with less specific kinase inhibitors.

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-30-17-7-3-15(4-8-17)11-12-23-20(28)19-21(29)27-14-13-26(22(27)25-24-19)16-5-9-18(31-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQSLTGCTPRZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Groups: This is achieved through electrophilic aromatic substitution reactions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the imidazo[2,1-c][1,2,4]triazine core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazo[2,1-c][1,2,4]triazine core plays a crucial role in binding to these targets, influencing various biochemical pathways. The methoxyphenyl groups enhance the compound’s stability and reactivity, contributing to its overall efficacy.

Comparison with Similar Compounds

Substituent Impact :

  • Solubility : The ethyl-linked carboxamide may improve aqueous solubility relative to the isopropoxypropyl chain in the fluorinated derivative, which introduces steric hindrance .

Spectral Characterization

  • 1H NMR : The target compound’s methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.9–7.4 ppm) align with patterns observed in 4-methoxyphenyl-containing analogues .
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the carboxamide group, consistent with related compounds .

Biological Activity

The compound 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. Its unique chemical structure includes an imidazo[2,1-c][1,2,4]triazine core, which is associated with various pharmacological properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_4O_3, with a molecular weight of approximately 366.42 g/mol. The presence of methoxy groups on the phenyl rings enhances its solubility and may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this specific compound is primarily attributed to its interactions with various biological targets including enzymes and receptors.

The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors may modulate signaling pathways critical for cellular function.
  • Antimicrobial Activity : Similar structures have shown efficacy against a range of pathogens.

Anticancer Activity

Studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit anticancer properties. For instance:

  • In vitro studies demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A related compound was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM.

Antimicrobial Activity

Research has also focused on the antimicrobial potential of this compound:

  • In vitro testing against various bacterial strains revealed that it possesses moderate antibacterial activity.
  • Case Study : A derivative was effective against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) recorded at 32 µg/mL.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50/ MIC (µg/mL)Reference
8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo...Anticancer (MCF-7)<10
Similar Imidazo CompoundAntimicrobial (S. aureus)32
Related Phenyl DerivativeAnti-inflammatoryNot specified

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